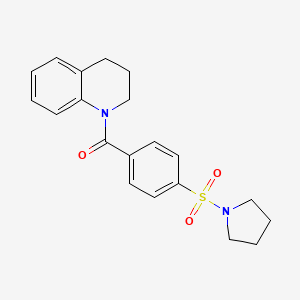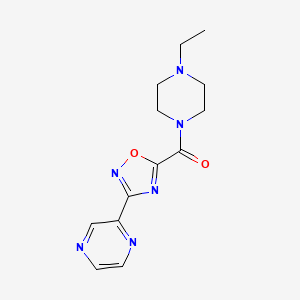
(3,4-dihydroquinolin-1(2H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-dihydroquinolin-1(2H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone, also known as DQP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Functionalization in Organic Chemistry
(3,4-Dihydroquinolin-1(2H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone and related compounds are used in organic chemistry for functionalization processes. For instance, a study by Belyaeva et al. (2018) describes the synthesis of 4-Nitrophenyl)(2-phenylquinolin-3-yl)methanone through a simultaneous double C2/C3 functionalization of the quinoline molecule, highlighting the compound's utility in complex organic syntheses (Belyaeva et al., 2018).
Development of Selective Enzyme Inhibitors
Compounds structurally related to (3,4-dihydroquinolin-1(2H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone are instrumental in developing selective enzyme inhibitors. Jiang et al. (2019) reported on selective butyrylcholinesterase inhibitors designed from a similar structural template, demonstrating their potential in therapeutic applications (Jiang et al., 2019).
Synthesis of Therapeutic Agents
This compound and its derivatives are known for their role in synthesizing therapeutic agents. Bonilla-Castañeda et al. (2022) synthesized a derivative that exhibits properties as a potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator (Bonilla-Castañeda et al., 2022).
Antimicrobial Activity
Further, such compounds have been studied for their antimicrobial activities. Desai et al. (2016) investigated novel quinoline derivatives bearing pyrazoline and pyridine analogues, showing potent antibacterial and antifungal activities (Desai et al., 2016).
Role in Methanol Dehydrogenase Activity
Additionally, these compounds contribute to understanding the structure and function of enzymes like methanol dehydrogenase, where pyrroloquinoline quinone plays a crucial role, as explored by White et al. (1993) and others (White et al., 1993).
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-20(22-15-5-7-16-6-1-2-8-19(16)22)17-9-11-18(12-10-17)26(24,25)21-13-3-4-14-21/h1-2,6,8-12H,3-5,7,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFUZVFSHNIODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroquinolin-1(2H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B2833771.png)
![(3aS,4S,6R,6aR)-6-(6-Chloro-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B2833772.png)
![2-(1,3-Benzodioxol-5-yl)-N-[(3-tert-butyl-1,2-oxazol-4-yl)methyl]ethanamine;hydrochloride](/img/structure/B2833773.png)
![2-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2833775.png)
![3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2,4-difluoro-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]benzenecarboxamide](/img/structure/B2833780.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2833783.png)


![1-(2,6-Difluorophenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2833788.png)
![2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2833789.png)
![N-(2-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2833791.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2833793.png)